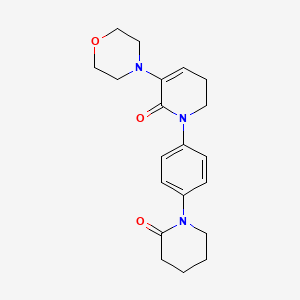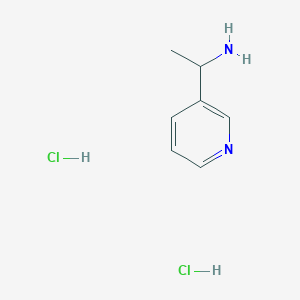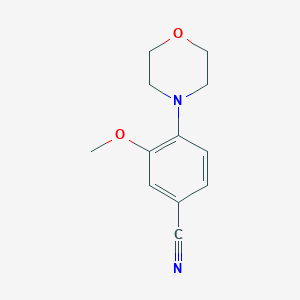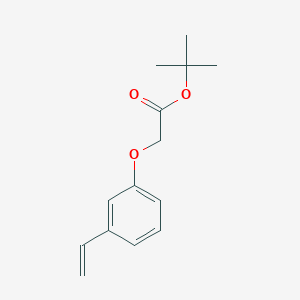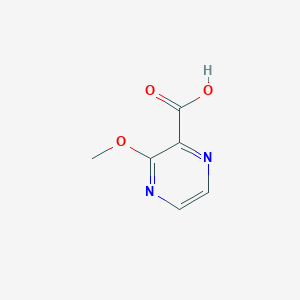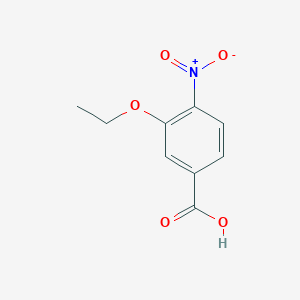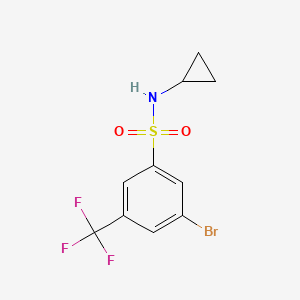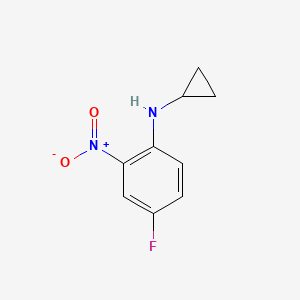![molecular formula C12H8F4N2O B1370990 3-Fluor-4-{[5-(Trifluormethyl)pyridin-2-yl]oxy}anilin CAS No. 1094937-85-5](/img/structure/B1370990.png)
3-Fluor-4-{[5-(Trifluormethyl)pyridin-2-yl]oxy}anilin
Übersicht
Beschreibung
“3-Fluoro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline” is a chemical compound with the empirical formula C6H3F4N . It is a derivative of trifluoromethylpyridine (TFMP), a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethylpyridines and its derivatives, including “3-Fluoro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline”, has been a topic of interest in the agrochemical and pharmaceutical industries . The synthesis process often involves the use of fluorine, which has unique physicochemical properties that contribute to the biological activities of the resulting compounds .Molecular Structure Analysis
The molecular structure of “3-Fluoro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline” is characterized by the presence of a trifluoromethyl group and a pyridine moiety . The unique characteristics of these groups are thought to contribute to the compound’s biological activities .Chemical Reactions Analysis
The chemical reactions involving “3-Fluoro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline” and similar compounds are often influenced by the unique physicochemical properties of the fluorine atom and the pyridine moiety .Physical and Chemical Properties Analysis
The physical and chemical properties of “3-Fluoro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline” include a molecular weight of 165.09, a refractive index of 1.406, a boiling point of 37 °C at 10 mmHg, and a density of 1.391 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Entwicklung
Die Trifluormethylgruppe in Verbindungen wie 3-Fluor-4-{[5-(Trifluormethyl)pyridin-2-yl]oxy}anilin ist in der Pharmakologie von Bedeutung, da sie die biologische Aktivität von Arzneimittelmolekülen verbessern kann. Diese Verbindung kann bei der Synthese von von der FDA zugelassenen Arzneimitteln verwendet werden, insbesondere solchen, die die einzigartigen Eigenschaften der Trifluormethylgruppe benötigen, um mit biologischen Zielstrukturen zu interagieren .
Synthese von Agrochemikalien
In der Agrochemie ist der Trifluormethylpyridin-Rest entscheidend für die Entwicklung von Wirkstoffen in Pestiziden. Diese Verbindung kann als Vorläufer für die Synthese neuer Agrochemikalien dienen, die eine verbesserte Wirksamkeit und Sicherheit für den Pflanzenschutz bieten .
Materialwissenschaften
Die einzigartigen physikalisch-chemischen Eigenschaften von this compound machen es zu einem wertvollen Zwischenprodukt bei der Synthese von fortschrittlichen Materialien, wie z. B. wohldefinierten Stab-Spulen-Blockcopolymeren aus trifluormethylsubstituiertem Poly(phenylenoxid), die Anwendungen bei der Herstellung von Hochleistungs polymeren haben .
Katalyse
Der Strukturbaustein dieser Verbindung ist in der Katalyse von Vorteil, wo sie zur Entwicklung neuer katalytischer Systeme verwendet werden kann. So kann sie beispielsweise als Ligand in palladiumkatalysierten Reaktionen wirken und die regioselektive Synthese komplexer organischer Moleküle unterstützen .
Veterinärmedizin
Ähnlich wie ihre Anwendungen in Humanpharmaka können Derivate dieser Verbindung auch in der Veterinärmedizin eingesetzt werden. Die Trifluormethylgruppe trägt zur Entwicklung von Tierarzneimitteln bei, die spezifische Wechselwirkungen mit tierischen biologischen Systemen erfordern .
Organische Synthese
This compound kann als Baustein in der organischen Synthese verwendet werden. Seine Präsenz in einem Molekül kann die Reaktivität und Stabilität der Verbindung beeinflussen, was sie zu einem wertvollen Werkzeug für synthetische Chemiker macht .
Medizinisch-chemische Forschung
In der medizinischen Chemie kann diese Verbindung verwendet werden, um die Struktur-Wirkungs-Beziehungen neuer Medikamentenkandidaten zu untersuchen. Durch die Integration der Trifluormethylpyridin-Gruppe in verschiedene molekulare Gerüste können Forscher ihre Auswirkungen auf Pharmakokinetik und Pharmakodynamik untersuchen .
Umweltwissenschaften
Das Umweltverhalten von fluorierten Verbindungen ist ein Bereich der aktiven Forschung. Diese Verbindung kann in Studien verwendet werden, um die Umweltbelastung durch fluorierte Schadstoffe zu verstehen und Methoden zu entwickeln, um sie zu detektieren und abzubauen .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-fluoro-4-[5-(trifluoromethyl)pyridin-2-yl]oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F4N2O/c13-9-5-8(17)2-3-10(9)19-11-4-1-7(6-18-11)12(14,15)16/h1-6H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNQNARPBGMJRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)OC2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



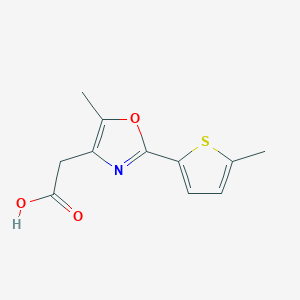

![3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1370916.png)
